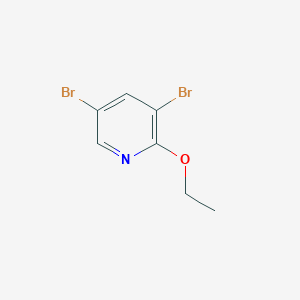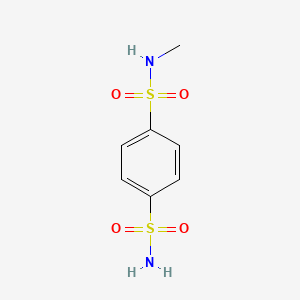
1-N-Methylbenzol-1,4-disulfonamid
Übersicht
Beschreibung
1-N-methylbenzene-1,4-disulfonamide is an organic compound with the molecular formula C7H10N2O4S2. It is a derivative of benzene, featuring two sulfonamide groups and a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Wissenschaftliche Forschungsanwendungen
1-N-methylbenzene-1,4-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Biochemische Analyse
Biochemical Properties
1-N-Methylbenzene-1,4-disulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as carbonic anhydrase, where it acts as an inhibitor. This interaction is crucial as it affects the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons . Additionally, 1-N-methylbenzene-1,4-disulfonamide has been shown to interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 1-N-methylbenzene-1,4-disulfonamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-N-methylbenzene-1,4-disulfonamide can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-N-methylbenzene-1,4-disulfonamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to changes in the levels of substrates and products of the enzymatic reactions, ultimately affecting cellular function . Additionally, 1-N-methylbenzene-1,4-disulfonamide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-N-methylbenzene-1,4-disulfonamide in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to 1-N-methylbenzene-1,4-disulfonamide has been shown to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 1-N-methylbenzene-1,4-disulfonamide vary with different dosages. At low doses, it can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, 1-N-methylbenzene-1,4-disulfonamide can lead to toxicity and adverse effects, including organ damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
1-N-Methylbenzene-1,4-disulfonamide is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It can inhibit enzymes involved in oxidative phosphorylation, thereby affecting the production of ATP and overall cellular energy metabolism . This compound also interacts with cofactors such as NADH and FADH2, influencing their redox states and the overall metabolic flux within the cell.
Transport and Distribution
The transport and distribution of 1-N-methylbenzene-1,4-disulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The distribution of 1-N-methylbenzene-1,4-disulfonamide is also influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
1-N-Methylbenzene-1,4-disulfonamide is localized to specific subcellular compartments, where it can interact with target biomolecules. This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles . The subcellular localization of 1-N-methylbenzene-1,4-disulfonamide is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-N-methylbenzene-1,4-disulfonamide can be synthesized through several methods. One common approach involves the reaction of benzene-1,4-disulfonyl chloride with methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process .
Industrial Production Methods
In industrial settings, the production of 1-N-methylbenzene-1,4-disulfonamide often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
1-N-methylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Wirkmechanismus
The mechanism of action of 1-N-methylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit oxidative phosphorylation in certain cancer cells, leading to reduced ATP production and cell death. This effect is mediated through the inhibition of complex I in the mitochondrial electron transport chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: This compound has similar structural features but includes a chlorobenzyl group, which may alter its chemical and biological properties.
Benzene-1,4-disulfonamide: Lacks the methyl group, which can affect its reactivity and applications.
Uniqueness
1-N-methylbenzene-1,4-disulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit oxidative phosphorylation makes it a promising candidate for further research in cancer therapy .
Eigenschaften
IUPAC Name |
4-N-methylbenzene-1,4-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S2/c1-9-15(12,13)7-4-2-6(3-5-7)14(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMGQMVXUZNDTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1415060.png)

![3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile](/img/structure/B1415065.png)
![3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid](/img/structure/B1415068.png)
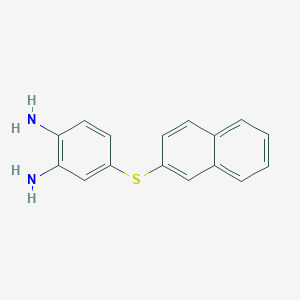
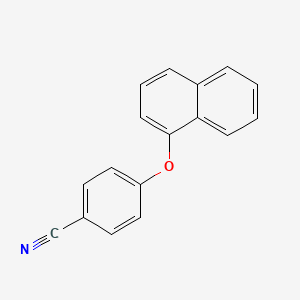

![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1415076.png)

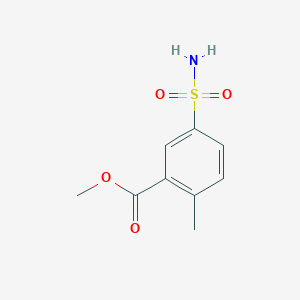

![2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1415081.png)

